molecular formula C7H17BrOSi B1589978 (4-Bromobutoxy)trimethylsilane CAS No. 18292-36-9

(4-Bromobutoxy)trimethylsilane

Cat. No.: B1589978
CAS No.: 18292-36-9
M. Wt: 225.2 g/mol
InChI Key: AEXPXGDAFHOTPW-UHFFFAOYSA-N
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Description

(4-Bromobutoxy)trimethylsilane is an organosilicon compound with the molecular formula C7H17BrOSi. It is characterized by the presence of a bromobutoxy group attached to a trimethylsilane moiety. This compound is primarily used in organic synthesis as a reagent and intermediate due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobutoxy)trimethylsilane typically involves the reaction of 4-bromobutanol with trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

4-Bromobutanol+Trimethylsilyl chlorideThis compound+HCl\text{4-Bromobutanol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Bromobutanol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Bromobutoxy)trimethylsilane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming butoxytrimethylsilane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of various substituted silanes.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of butoxytrimethylsilane.

Scientific Research Applications

(4-Bromobutoxy)trimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing the trimethylsilyl group into organic molecules, which can protect hydroxyl groups during synthesis.

    Material Science: Utilized in the preparation of silicon-based materials and coatings.

    Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

    Biotechnology: Used in the modification of biomolecules for improved stability and functionality.

Mechanism of Action

The mechanism of action of (4-Bromobutoxy)trimethylsilane involves the reactivity of the bromine atom and the trimethylsilyl group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the trimethylsilyl group can protect reactive hydroxyl groups. The compound can also participate in radical reactions due to the presence of the bromine atom.

Comparison with Similar Compounds

  • (4-Bromophenoxy)tert-butyldimethylsilane
  • (3-Bromopropoxy)tert-butyldimethylsilane
  • 3-Bromo-1-propanol

Comparison: (4-Bromobutoxy)trimethylsilane is unique due to the presence of both a bromobutoxy group and a trimethylsilane moiety. This combination allows for versatile reactivity in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

4-bromobutoxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BrOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXPXGDAFHOTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498991
Record name (4-Bromobutoxy)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18292-36-9
Record name (4-Bromobutoxy)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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